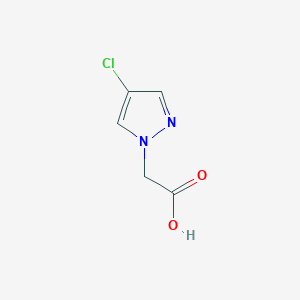

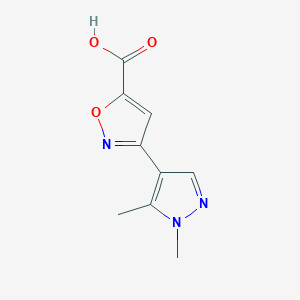

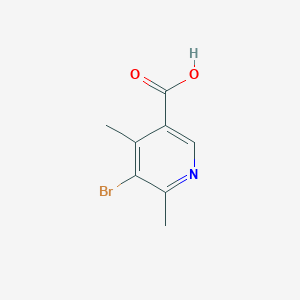

![molecular formula C12H11NO2S B1276685 2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid CAS No. 26176-22-7](/img/structure/B1276685.png)

2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid" is a heterocyclic molecule that features a pyrrole ring fused to a cyclopenta[b]thiophene moiety with a carboxylic acid functional group. This structure is indicative of a compound that could have interesting chemical properties and potential biological activity due to the presence of both nitrogen and sulfur atoms within a fused ring system.

Synthesis Analysis

The synthesis of compounds related to the one often involves cyclization reactions and rearrangements. For instance, cyclization of 3-(2-pyrrolyl) propionic acids leads to a mixture of cyclopental[b]pyrroles and cyclopenta[c]pyrroles, with the outcome depending on the substituents involved . Although the exact synthesis of the compound is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of related compounds, such as 4H-cyclopental[b]pyrrol-4-ones, shows interesting NMR and carbon spectra characteristics that are not easily interpreted based on simple substituent chemical shifts. This suggests that the compound may also exhibit unique spectral features that could be indicative of its structural properties .

Chemical Reactions Analysis

Compounds with similar structural motifs to the one are known to undergo various chemical reactions. For example, 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides can undergo ring opening in the presence of trifluoroacetic acid, leading to the formation of dibenzoxanthenes and other derivatives . Additionally, pyrrolo[1,2-c]thiazoles, which share some structural similarities, can act as ylides in cycloaddition reactions . These reactions highlight the reactivity of the pyrrole ring and its potential to participate in complex transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related structures. For example, the solubility of compounds can be significantly altered by converting them into esters or by introducing amino chain substitutions, as seen in the synthesis of acenaphtho[1,2-b]pyrrole-carboxylic acid esters . The presence of a carboxylic acid group in the compound of interest suggests that it may have acidic properties and could form salts or esters, potentially altering its solubility and reactivity.

Applications De Recherche Scientifique

Synthesis Techniques

Gewald Synthesis Approach : The Gewald synthesis has been employed to prepare a series of thiophenes, leading to the development of related compounds including 2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid. This process involves the formation of various heterocyclic systems and provides insights into mechanistic observations of the synthesis technique (Peet, Sunder, Barbuch, & Vinogradoff, 1986).

Synthesis of Aminophenylcyclopenta[b]pyrrolones : Starting from substituted anilines, the creation of aminophenylcyclopenta[b]pyrrolones through a multi-step process, which includes the formation of aminopyrrolylpropionic acids, is another synthesis route. This method showcases the versatility in creating various heterocyclic systems including derivatives of cyclopenta[b]thiophene-3-carboxylic acid (Dallemagne, Rault, Fabis, Dumoulin, & Robba, 1994).

Biological and Chemical Properties

Antimicrobial and Antifungal Activity : A series of arylidene derivatives of cyclopenta[b]thiophene-2-carboxylic acid showed significant in vitro antimicrobial and antifungal activities. This indicates the potential biomedical applications of these compounds in treating infections, especially those caused by methicillin-resistant Staphylococcus aureus (Kathiravan, Venugopal, & Muthukumaran, 2017).

Electrochromic Properties : In the field of materials science, derivatives of cyclopenta[b]thiophene-3-carboxylic acid have been used to create novel asymmetric structure polymers with electrochromic properties. This showcases their potential application in electrochromic devices, highlighting their versatility in electronic and optical applications (Hu, Li, Liu, Zhang, Luo, & Jin, 2019).

Advanced Synthesis and Applications

Development of Polyheterocyclic Compounds : The creation of new polyheterocyclic compounds using cyclopenta[b]thiophene-3-carboxylic acid derivatives demonstrates advanced synthesis techniques. These compounds are characterized by their physicochemical properties and spectroscopic techniques, suggesting their potential in various chemical and pharmaceutical applications (Morales-Salazar, Rincón-Guevara, González-Zamora, & Islas-Jácome, 2022).

Chemical Reactivity and Complex Formation : The reactivity of cyclopenta[b]thiophene-3-carboxylic acid derivatives in forming complexes with metals has been studied, revealing insights into their chemical behavior and potential applications in coordination chemistry and catalysis (Erlenmeyer, Griesser, Prijs, & Sigel, 1968).

Propriétés

IUPAC Name |

2-pyrrol-1-yl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c14-12(15)10-8-4-3-5-9(8)16-11(10)13-6-1-2-7-13/h1-2,6-7H,3-5H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFUGGWFQZJEYCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SC(=C2C(=O)O)N3C=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501146315 |

Source

|

| Record name | 5,6-Dihydro-2-(1H-pyrrol-1-yl)-4H-cyclopenta[b]thiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501146315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid | |

CAS RN |

26176-22-7 |

Source

|

| Record name | 5,6-Dihydro-2-(1H-pyrrol-1-yl)-4H-cyclopenta[b]thiophene-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26176-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dihydro-2-(1H-pyrrol-1-yl)-4H-cyclopenta[b]thiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501146315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

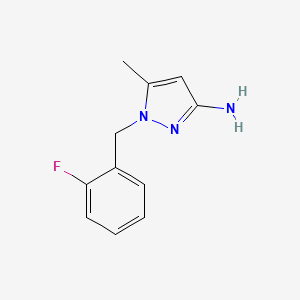

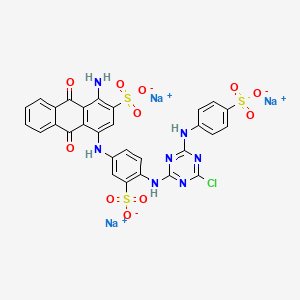

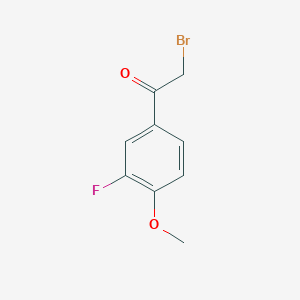

![4-Cyclopropyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine](/img/structure/B1276604.png)